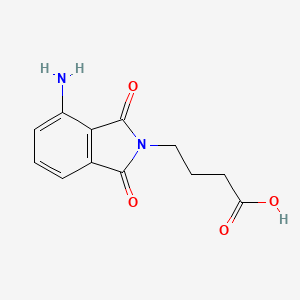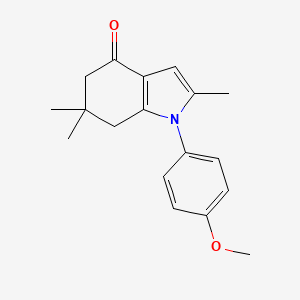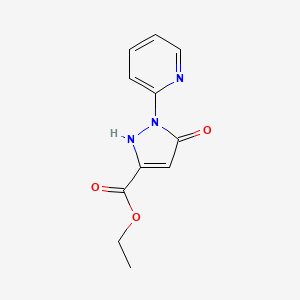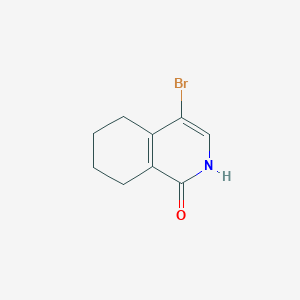
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid” is a specialty product for proteomics research . It has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H8N2O4 . This indicates that it contains 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.18 . Additional properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Chemical Modification and Synthesis
The heteropoly acid H3PW12O40 serves as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, a process relevant for the protection of amino groups during peptide synthesis. This method is significant for the synthesis of N-Boc-protected amino acids, crucial for preventing racemization and for their utility in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Structural Analysis
X-ray crystallography of baclofen analogs, including 4-amino-3-(2-thienyl) butyric acid and its derivatives, illustrates the conformational preferences of γ-aminobutyric chains. These studies provide insights into the structural dynamics and potential interactions of related compounds, including 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (Pirard et al., 1993).
Enantioselective Analysis
Studies on the enantiomeric resolution of similar compounds, such as 4-amino-3-(5-chlorothien-2-yl)butyric acid, through HPLC using chiral stationary phases, highlight the importance of stereochemistry in the biological activity and analysis of amino acid derivatives. This research can inform the separation and characterization methods applicable to 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid and its analogs (Vaccher et al., 1995).
Application in Material Science
The isoreticular metal-organic framework (IRMOF-3) demonstrates the potential of chemical modification with various anhydrides and isocyanates, including amino, carboxylic acids, and chiral groups. This versatility in functionalization can be applied to the development of multifunctional materials using 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid for advanced applications in catalysis, sensing, or drug delivery (Garibay et al., 2009).
Biological and Antibacterial Studies
The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, including derivatives with amino substituents, suggest a potential route for the development of new antibacterial agents. By modifying the amino acid side chains, researchers can influence the activity spectrum and potency of these compounds, which could include derivatives of 4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (Egawa et al., 1984).
作用機序
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions. Consultation with a Material Safety Data Sheet (MSDS) or similar safety document is recommended before handling this compound .
特性
IUPAC Name |
4-(4-amino-1,3-dioxoisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-8-4-1-3-7-10(8)12(18)14(11(7)17)6-2-5-9(15)16/h1,3-4H,2,5-6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGABYPZWARAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)

![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)
![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)



![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)

